molecular formula C18H17Cl2N3OS B2720980 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole CAS No. 1325708-48-2

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Cat. No. B2720980
CAS RN: 1325708-48-2
M. Wt: 394.31
InChI Key: ZKBVVWHRFXZNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Pharmaceutical Applications and Biological Activities

  • Antimicrobial Activities : A study on azole derivatives, including those with a 1,3,4-thiadiazole core, reported the synthesis of compounds starting from furan-2-carbohydrazide. These compounds were screened for antimicrobial activities, showing effectiveness against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, novel 1,3,4-thiadiazole amide derivatives containing piperazine synthesized from aminothiourea and carbon disulfide exhibited inhibitory effects against Xanthomonas campestris pv. oryzae, highlighting their potential as antibacterial agents (Xia, 2015).

  • Anticancer and Antitumor Activities : Research on 5-aryl-1,3,4-thiadiazole-based compounds synthesized with various heterocycles, including substituted piperazines, showed significant cytotoxicity against MCF-7 and HepG2 cancer cell lines. Compounds with substituted piperazines induced cell cycle arrest and apoptotic cell death, offering insights into their mechanism of action and potential therapeutic applications (El-Masry et al., 2022).

Chemical Synthesis and Material Science

  • Synthetic Methodologies : Studies have explored the synthesis of thiadiazole derivatives through nucleophilic substitution reactions, highlighting the versatile chemistry of thiadiazoles and their potential for creating complex molecules with specific biological activities (Alemagna, Bacchetti, & Beltrame, 1968).

  • Surfactant Properties : Novel scaffolds based on Thiadiazolyl Piperidine and related structures synthesized from stearic acid showed antimicrobial activities and potential as non-ionic surfactants. Their physico-chemical and surface properties, along with biodegradability, were evaluated, suggesting applications in material science and as antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).

properties

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c19-14-4-3-12(10-15(14)20)11-23-7-5-13(6-8-23)17-21-22-18(25-17)16-2-1-9-24-16/h1-4,9-10,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBVVWHRFXZNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

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